Welcome to the BenchChem Online Store!
molecular formula C9H8N2O2 B160938 4-Amino-N-methylphthalimide CAS No. 2307-00-8

4-Amino-N-methylphthalimide

Cat. No. B160938
M. Wt: 176.17 g/mol
InChI Key: KMEBUNSLFRQSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07759468B1

Procedure details

To a solution of SnCl2 dihydrate (19.2 g, 85 mmol) in 8 ml water and 24 ml concentrated Hcl was added N-methyl-4-nitrophthalimide (4.5 g, 21.8 mmol). The mixture was stirred vigorously for 2 hours, and allowed to stand overnight. The mixture was then concentrated to ¾ original volume using rotavapor. The solid obtained was filtered and washed with water several times. The solid was dried to give 4-amino-N-methylphthalimide ((2.1 g (54.7%), Mp 247-248° C.).
[Compound]
Name
SnCl2 dihydrate
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][C:9]([N+:12]([O-])=O)=[CH:10][CH:11]=[C:4]2[C:3]1=[O:15]>O>[NH2:12][C:9]1[CH:8]=[C:5]2[C:6](=[O:7])[N:2]([CH3:1])[C:3](=[O:15])[C:4]2=[CH:11][CH:10]=1

Inputs

Step One
Name
SnCl2 dihydrate
Quantity
19.2 g
Type
reactant
Smiles
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
CN1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water several times
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C2C(C(=O)N(C2=O)C)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.